Methyl 3-[2-({6-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate is a complex organic compound primarily used in chemical research. Its molecular formula is C26H27N3O3S2, and it has a molecular weight of approximately 493.64 g/mol. This compound belongs to a class of heterocyclic compounds, specifically pyrimidines and thiophenes, which are known for their diverse biological activities and potential therapeutic applications.
The compound can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich, which provide it for research purposes. The purity of the compound is typically around 95%, making it suitable for various applications in scientific research.
This compound can be classified as:
The synthesis of methyl 3-[2-({6-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as controlled temperature and pH levels to ensure optimal yields. Reaction solvents like dimethylformamide or dichloromethane are often utilized to facilitate these reactions.
The molecular structure of methyl 3-[2-({6-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate can be represented using various notations:
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3
QWKRFJQAOMTYRP-UHFFFAOYSA-N
The compound's structural features include:
Methyl 3-[2-({6-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate can undergo various chemical reactions:
These reactions are typically characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm product formation and purity.
The mechanism of action for methyl 3-[2-({6-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate involves its interaction with biological targets. It is hypothesized to act through:
Experimental studies are required to elucidate the precise mechanisms and quantify their effects on biological systems.
Relevant data on these properties can be obtained from supplier databases or experimental literature.
Methyl 3-[2-({6-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate has several potential applications in scientific research:
CAS No.: 7158-70-5
CAS No.: 36889-15-3
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: